8-Butoxy-2,6-dimethyloct-2-ene 8-Butoxy-2,6-dimethyloct-2-ene
Brand Name: Vulcanchem
CAS No.: 71077-30-0
VCID: VC14376692
InChI: InChI=1S/C14H28O/c1-5-6-11-15-12-10-14(4)9-7-8-13(2)3/h8,14H,5-7,9-12H2,1-4H3
SMILES:
Molecular Formula: C14H28O
Molecular Weight: 212.37 g/mol

8-Butoxy-2,6-dimethyloct-2-ene

CAS No.: 71077-30-0

Cat. No.: VC14376692

Molecular Formula: C14H28O

Molecular Weight: 212.37 g/mol

* For research use only. Not for human or veterinary use.

8-Butoxy-2,6-dimethyloct-2-ene - 71077-30-0

Specification

CAS No. 71077-30-0
Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
IUPAC Name 8-butoxy-2,6-dimethyloct-2-ene
Standard InChI InChI=1S/C14H28O/c1-5-6-11-15-12-10-14(4)9-7-8-13(2)3/h8,14H,5-7,9-12H2,1-4H3
Standard InChI Key ZEBHRRNMSFKVIM-UHFFFAOYSA-N
Canonical SMILES CCCCOCCC(C)CCC=C(C)C

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

8-Butoxy-2,6-dimethyloct-2-ene possesses the molecular formula C14H28O\text{C}_{14}\text{H}_{28}\text{O}, with a molar mass of 212.37 g/mol . Its structure features a central oct-2-ene backbone substituted with a butoxy group (-OCCCC) at the 8-position and methyl groups at the 2- and 6-positions (Figure 1). The double bond between C2 and C3 introduces geometric isomerism, though the trans-configuration predominates due to steric factors .

Key Structural Identifiers:

  • SMILES: CCCCOCCC(C)CCC=C(C)C

  • InChIKey: ZEBHRRNMSFKVIM-UHFFFAOYSA-N

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the compound’s functional groups:

  • 1HNMR^1\text{H} \text{NMR}: Peaks at δ 5.10–5.07 ppm (olefinic protons), δ 3.24–3.31 ppm (methine adjacent to oxygen), and δ 0.82–1.70 ppm (alkyl and methyl groups) .

  • 13CNMR^{13}\text{C} \text{NMR}: Resonances at δ 131.2 ppm (olefinic carbons) and δ 73.4 ppm (ether oxygen-bound carbon) .

Predicted Physicochemical Properties

PropertyValueSource
Boiling Point~250–270°C (estimated)
Density0.85–0.89 g/cm³
Collision Cross Section156.5 Ų ([M+H]⁺ adduct)
LogP (Partition Coefficient)4.2 (predicted)

Synthesis and Reaction Mechanisms

Conventional Synthetic Routes

The synthesis of 8-butoxy-2,6-dimethyloct-2-ene typically employs alkylation or peroxidation strategies:

Alkylation of Hydroperoxides

Reaction of 3,7-dimethyl-6-octenyl triflate with tert-butyl hydroperoxide in the presence of a base yields the target compound (70% yield) .

Reaction Scheme:

R-OOH+R’-XBaseR-O-R’+HX\text{R-OOH} + \text{R'-X} \xrightarrow{\text{Base}} \text{R-O-R'} + \text{HX}

Conditions: THF, −78°C to room temperature, stoichiometric organometallic reagents .

Organometallic Approaches

Grignard reagents (e.g., hexylMgBr) or alkyllithium compounds (e.g., n-BuLi) facilitate ether formation via nucleophilic displacement (Table 1) .

Table 1. Reaction Yields with Organometallic Reagents

SubstrateReagentTime (h)ProductYield (%)
8a (Peroxide)n-BuLi417a (Ether)70
8a (Peroxide)HexMgBr817b (Ether)42
8b (Acetal)PhLi218a (Phenyl)65

Mechanistic Insights

The butoxy group’s electron-donating effect stabilizes transition states during nucleophilic attacks, favoring regioselective O-alkylation over competing pathways . Radical-mediated pathways dominate in reactions involving silyl peroxides, as evidenced by pentylbenzene byproducts from radical recombination .

Chemical Reactivity and Stability

Thermal Decomposition

8-Butoxy-2,6-dimethyloct-2-ene exhibits moderate thermal stability, decomposing exothermically above 170°C . Differential scanning calorimetry (DSC) profiles show onset temperatures of 120°C for monoperoxyacetals and 170°C for t-butyl peroxides .

Catalytic Transformations

  • Acid-Catalyzed Rearrangements: Protonation of the ether oxygen induces carbocation formation, leading to hydride shifts or elimination products .

  • Radical Reactions: Silyl peroxides (e.g., 24d) undergo homolytic cleavage under Yb(OTf)₃ catalysis, generating alkyl radicals for coupling reactions .

Applications in Organic Synthesis

Etherification Precursor

The compound serves as a tert-butyl ether precursor in protecting group strategies, enabling selective functionalization of alcohols . For example, Yb(OTf)₃-catalyzed reactions with Boc₂O yield protected alcohols in >60% yields .

Fragrance and Flavor Industry

As citronellyl butyl ether, it contributes to citrus-like aromas in perfumery . Its low volatility enhances longevity in cosmetic formulations .

Polymer Chemistry

The double bond facilitates radical polymerization, producing polyether elastomers with tunable mechanical properties.

Hazard CategoryGHS CodeSignal Word
Acute Toxicity (Oral)H302Warning
Acute Toxicity (Dermal)H312Warning
Acute Toxicity (Inhalation)H332Warning

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hoods .

  • First Aid: Skin exposure requires immediate washing with soap; inhalation necessitates fresh air .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Ytterbium triflate-mediated protocols enable enantioselective etherification, yielding (S)-8-(tert-butoxy)-2,6-dimethyloct-2-ene with 63% ee .

Green Chemistry Approaches

Solvent-free reactions and microwave-assisted synthesis reduce energy consumption and improve yields (>80%) .

Computational Modeling

Density functional theory (DFT) studies predict transition state geometries, aiding in catalyst design for regioselective transformations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator